molecular formula C13H14O3 B11889442 1,2,6-Trimethoxynaphthalene

1,2,6-Trimethoxynaphthalene

Cat. No.: B11889442
M. Wt: 218.25 g/mol
InChI Key: YHZACTONCWMCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,6-Trimethoxynaphthalene is a polycyclic aromatic hydrocarbon derivative featuring a naphthalene core substituted with three methoxy (-OCH₃) groups at the 1-, 2-, and 6-positions. The additional methoxy group in this compound likely increases molecular weight (estimated ~212.23 g/mol for C₁₃H₁₄O₃) and polarity compared to dimethoxy or monomethoxy derivatives, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name

1,2,6-trimethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-14-10-5-6-11-9(8-10)4-7-12(15-2)13(11)16-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZACTONCWMCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Trimethoxynaphthalene can be synthesized through several methods. One common approach involves the methylation of 1,2,6-trihydroxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Another method involves the use of a regiospecific sugar-O-methyltransferase enzyme from Nocardia sp. strain CS682. This enzyme catalyzes the methylation of specific hydroxyl groups on the naphthalene ring, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using similar methods as described above. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxygenated naphthalene derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated, nitrated, or other substituted naphthalene compounds.

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis:
1,2,6-Trimethoxynaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for selective reactions that can lead to the formation of complex molecules. For example, it can be utilized in the synthesis of functionalized naphthalene derivatives which are essential in the production of dyes and pharmaceuticals.

2. Catalysis:
Research has shown that this compound can be involved in catalytic processes. In one study, modifications to zeolite catalysts using this compound improved selectivity and stability for reactions involving naphthalene methylation. The incorporation of metal oxides into zeolite frameworks has been explored to enhance catalytic performance for producing dimethylnaphthalenes from naphthalene .

Material Science

3. Polymer Chemistry:
The compound is also investigated for its potential use in polymer chemistry. It can act as a monomer or additive in the formulation of polymers with enhanced thermal stability and mechanical properties. Its methoxy groups contribute to the solubility and processability of polymer blends, making it a candidate for high-performance materials.

4. Light-Emitting Diodes (LEDs):
Recent studies have indicated that derivatives of this compound exhibit promising photophysical properties suitable for application in organic light-emitting diodes (OLEDs). The electronic properties of this compound allow it to function effectively as a light-emitting layer due to its ability to facilitate charge transport and emit light efficiently .

Environmental Applications

5. Environmental Monitoring:
this compound has been studied for its role as an environmental contaminant and its behavior in biological systems. Its metabolic pathways have been investigated using microbial strains such as Sphingomonas paucimobilis, which can degrade methyl-substituted naphthalenes. Understanding these pathways is crucial for developing bioremediation strategies targeting polycyclic aromatic hydrocarbons (PAHs) in contaminated environments .

Case Studies

Study Focus Findings
Naphthalene Methylation Catalytic efficiencyModified zeolites showed improved selectivity for 2,6-Dimethylnaphthalene using this compound as a precursor .
Microbial Degradation Environmental impactThe compound was metabolized by specific bacteria, indicating potential for bioremediation applications .
Polymer Development Material propertiesIncorporation into polymer matrices enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 1,2,6-trimethoxynaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, it can act as a substrate for methyltransferase enzymes, leading to the formation of methylated derivatives with altered biological activities .

Comparison with Similar Compounds

2,6-Dimethoxynaphthalene

  • Structure : Methoxy groups at positions 2 and 5.
  • Molecular Formula : C₁₂H₁₂O₂; MW : 188.22 g/mol .
  • Key Properties: Higher polarity than non-oxygenated naphthalenes, with solubility influenced by methoxy groups. suggests solubility parameters (e.g., 0.55–3.45 in unspecified units) and chromatographic retention factors (e.g., 0.81–1.22) .
  • Applications : Used in analytical chemistry for ion-pair liquid chromatography (LC) due to its affinity for tetrabutylammonium counterions .

1-Methoxynaphthalene

  • Structure : Single methoxy group at position 1.
  • Molecular Formula : C₁₁H₁₀O; MW : 158.20 g/mol .
  • Key Properties: Less polar than di- or tri-methoxy analogs, with lower boiling and melting points. Limited toxicological data compared to methylated derivatives (e.g., 1-methylnaphthalene) .

Comparison Table :

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Analytical Methods
1,2,6-Trimethoxynaphthalene C₁₃H₁₄O₃ ~212.23 1-, 2-, 6-OCH₃ High polarity (est.) Ion-pair LC
2,6-Dimethoxynaphthalene C₁₂H₁₂O₂ 188.22 2-, 6-OCH₃ Moderate polarity Reverse-phase HPLC
1-Methoxynaphthalene C₁₁H₁₀O 158.20 1-OCH₃ Low polarity GC-MS

Heterocyclic Analogs

highlights 1,2,6-thiadiazines and Appel’s salt (1,2,3-dithiazolium chloride), which share structural similarities in substituent positioning. Unlike the electron-donating methoxy groups in this compound, these heterocycles feature electron-withdrawing chlorine or sulfur atoms, leading to distinct reactivity patterns:

  • Reactivity : Methoxy groups direct electrophilic substitution to specific ring positions, whereas chlorine in thiadiazines promotes nucleophilic displacement reactions .
  • Applications : Thiadiazines are used in synthesizing agrochemicals, while methoxynaphthalenes are more common in pharmaceuticals and LC applications .

Toxicological and Environmental Behavior

  • Toxicity : Methylnaphthalenes exhibit moderate toxicity (e.g., respiratory irritation, hemolytic anemia in rodents) . Methoxy derivatives may have lower volatility and different metabolic pathways due to increased polarity.
  • Environmental Persistence : Methoxy groups could enhance biodegradability compared to methyl or halogenated derivatives, though data is lacking .

Biological Activity

1,2,6-Trimethoxynaphthalene is a polycyclic aromatic hydrocarbon known for its complex structure and potential biological activities. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its diverse pharmacological properties.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to the naphthalene backbone. The presence of these methoxy groups influences its solubility, reactivity, and biological interactions. Its molecular formula is C12H12O3C_{12}H_{12}O_3, with a molecular weight of approximately 220.23 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In comparative studies, this compound demonstrated the ability to scavenge free radicals effectively, surpassing some traditional antioxidants in efficacy .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of reactive oxygen species (ROS) and the activation of apoptotic pathways. For instance, a study highlighted its effectiveness against breast cancer cells by promoting cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited notable activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

  • Antioxidant Efficacy : A study compared the antioxidant activity of this compound with other naphthalene derivatives. The results indicated that it significantly reduced lipid peroxidation in vitro and increased the levels of endogenous antioxidants in treated cells .
  • Anticancer Mechanisms : In a detailed examination involving human breast cancer cell lines (MCF-7), this compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action led to enhanced cancer cell death rates compared to untreated controls.
  • Antimicrobial Effects : A series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like gentamicin .

The biological activities of this compound can be attributed to several mechanisms:

  • Redox Modulation : The methoxy groups enhance electron donation capabilities, allowing the compound to effectively neutralize free radicals.
  • Enzyme Interaction : It may interact with various enzymes involved in metabolic pathways, influencing processes such as apoptosis and inflammation.
  • Membrane Disruption : In microbial studies, it was observed that the compound could disrupt bacterial membranes leading to cell lysis.

Data Table: Biological Activities Summary

Activity TypeEffectivenessMechanism
AntioxidantHighFree radical scavenging
AnticancerSignificant (e.g., MCF-7)Induction of apoptosis
AntimicrobialModerateMembrane disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.